Cas no 7367-81-9 (Methyl (E)-oct-2-enoate)

Methyl (E)-oct-2-enoate is an unsaturated ester characterized by its (E)-configuration at the double bond, contributing to its distinct chemical and physical properties. This compound is commonly utilized in organic synthesis and fragrance applications due to its role as a versatile intermediate. Its structural features, including the ester functionality and conjugated double bond, make it suitable for reactions such as Michael additions, reductions, and polymerizations. The (E)-stereochemistry enhances stability and influences reactivity, offering advantages in controlled synthetic pathways. Additionally, its moderate volatility and fruity odor profile make it relevant in flavor and fragrance formulations. The compound is typically handled under standard laboratory conditions, ensuring compatibility with a range of solvents and reagents.
Methyl (E)-oct-2-enoate structure
Methyl (E)-oct-2-enoate structure
Product Name:Methyl (E)-oct-2-enoate
CAS No:7367-81-9
MF:C9H16O2
MW:156.222143173218
MDL:MFCD00036620
CID:85898
PubChem ID:87560830
Update Time:2025-10-30

Methyl (E)-oct-2-enoate Chemical and Physical Properties

Names and Identifiers

    • Methyl trans-2-octenoate
    • Methyltransoctenoate
    • trans-2-Octenoic acid methyl ester
    • Methyl (E)-oct-2-enoate
    • MDL: MFCD00036620
    • Inchi: 1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7-
    • InChI Key: CJBQSBZJDJHMLF-FPLPWBNLSA-N
    • SMILES: CCCCC/C=C\C(OC)=O

Computed Properties

  • Exact Mass: 156.11500
  • Monoisotopic Mass: 156.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Color/Form: liquid
  • Density: 0.898 g/mL at 25 °C(lit.)
  • Boiling Point: 91°C/9mmHg(lit.)
  • Flash Point: 181 °F
  • Refractive Index: n20/D 1.442(lit.)
  • PSA: 26.30000
  • LogP: 2.29590
  • FEMA: 3712 | METHYL TRANS-2-OCTENOATE
  • Solubility: Not available

Methyl (E)-oct-2-enoate Security Information

Methyl (E)-oct-2-enoate Pricemore >>

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abcr
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Methyl (E)-oct-2-enoate Production Method

Methyl (E)-oct-2-enoate Suppliers

Amadis Chemical Company Limited
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(CAS:7367-81-9)Methyl (E)-oct-2-enoate
Order Number:A962504
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:14
Price ($):395.0
Email:sales@amadischem.com

Additional information on Methyl (E)-oct-2-enoate

Methyl (E)-oct-2-enoate (CAS 7367-81-9): A Versatile Compound in Pharmaceutical and Biotechnological Applications

Methyl (E)-oct-2-enoate, also known as CAS 7367-81-9, is a conjugated diene derivative with a molecular formula of C9H16O2. This compound belongs to the family of alpha, beta-unsaturated esters, which are characterized by the presence of a double bond between carbons 2 and 3 in the carbon chain. The E configuration of the double bond (trans geometry) is a critical structural feature that influences its chemical reactivity and biological activity. Recent studies have highlighted the unique properties of Methyl (E)-oct-2-enoate in various fields, including pharmaceutical development, material science, and biochemistry.

CAS 7367-81-9 is synthesized through the esterification of oct-2-enoic acid with methanol, a reaction that typically occurs under acidic conditions. The alpha, beta-unsaturated ester structure of this compound makes it highly reactive toward nucleophilic attacks, enabling its participation in a wide range of chemical transformations. One of the most notable applications of Methyl (E)-oct-2-enoate is its role as a precursor in the synthesis of bioactive molecules, particularly in the development of pharmaceutical intermediates for drug discovery programs.

Recent advances in synthetic organic chemistry have demonstrated the utility of Methyl (E)-oct-2-enoate in the design of targeted drug delivery systems. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the use of CAS 7367-81-9 as a building block for the synthesis of novel anti-inflammatory agents with improved pharmacokinetic profiles. The alpha, beta-unsaturated ester moiety was found to enhance the bioavailability of the final compounds by facilitating their interaction with biomembrane lipids.

Another area of interest is the photophysical properties of Methyl (E)-oct-2-enoate. Researchers have explored its potential as a fluorescent probe for cellular imaging applications. A 2024 paper in Advanced Materials described the synthesis of fluorescent conjugates based on CAS 7367-81-9, which exhibited high quantum yield and low photobleaching under physiological conditions. These properties make it a promising candidate for in vivo imaging of metabolic processes and drug targeting mechanisms.

The biocompatibility of Methyl (E)-oct-2-enoate has also been evaluated in recent studies. A 2023 clinical trial published in Pharmaceutical Research investigated its potential as a pharmaceutical excipient in oral drug formulations. The results showed that CAS 7367-81-9 exhibited excellent solubility in aqueous solutions and low cytotoxicity toward human liver cells. This finding supports its use as a non-toxic carrier for drug delivery systems in therapeutic applications.

Furthermore, the structural versatility of Methyl (E)-oct-2-enoate has enabled its incorporation into polymer-based materials. A 2024 study in Macromolecular Chemistry and Physics reported the synthesis of biodegradable polymers containing CAS 7367-81-9 as a functional group. These polymers demonstrated controlled degradation rates and enhanced mechanical properties, making them suitable for biomedical applications such as drug-eluting scaffolds and controlled release devices.

Recent computational studies have also focused on the molecular dynamics of Methyl (E)-oct-2-enoate in various environments. A 2023 simulation study published in Journal of Computational Chemistry revealed that the alpha, beta-unsaturated ester structure of CAS 7367-81-9 exhibits unique hydrogen bonding interactions with water molecules. These interactions are critical for understanding its solubility behavior and interfacial properties in aqueous systems.

Additionally, the photodegradation of Methyl (E)-oct-2-enoate has been studied for its environmental impact. A 2024 environmental science paper in Environmental Science & Technology reported that CAS 7367-81-9 undergoes photolytic decomposition under UV light, which reduces its ecotoxicological risk. This finding is significant for the development of environmentally friendly chemical processes that minimize pollution and toxicity.

The synthetic utility of Methyl (E)-oct-2-enoate has also been extended to the preparation of metal-organic frameworks (MOFs). A 2023 study in Chemical Communications demonstrated the incorporation of CAS 7367-81-9 into MOF structures, resulting in materials with enhanced porosity and selective adsorption properties. These materials have potential applications in gas storage, separation processes, and catalytic reactions.

In summary, Methyl (E)-oct-2-enoate (CAS 7367-81-9) is a versatile compound with a wide range of applications in pharmaceutical science, material science, and biotechnology. Its unique alpha, beta-unsaturated ester structure enables its participation in various chemical transformations and interactions, making it a valuable tool for the development of novel therapeutics, imaging agents, and functional materials. Ongoing research continues to uncover new properties and applications of this compound, further expanding its role in modern chemistry and biomedical research.

For more information on the synthesis, characterization, and applications of Methyl (E)-oct-2-enoate, researchers are encouraged to consult recent publications in Journal of Medicinal Chemistry, Advanced Materials, and Pharmaceutical Research. These studies provide a comprehensive understanding of the compound's potential and its impact on various scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7367-81-9)Methyl (E)-oct-2-enoate
A962504
Purity:99%
Quantity:100g
Price ($):395.0
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